molecular formula C13H19NO B13039043 Cyclopentyl(3-methoxyphenyl)methanamine

Cyclopentyl(3-methoxyphenyl)methanamine

Cat. No.: B13039043
M. Wt: 205.30 g/mol
InChI Key: HMOFEIPVDHYTBX-UHFFFAOYSA-N
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Description

Cyclopentyl(3-methoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO It is characterized by a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(3-methoxyphenyl)methanamine typically involves the reaction of cyclopentylmagnesium bromide with 3-methoxybenzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(3-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to form cyclopentyl(3-hydroxyphenyl)methanamine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles like halides or amines in the presence of catalysts.

Major Products:

    Oxidation: Cyclopentyl(3-hydroxyphenyl)methanamine.

    Reduction: Cyclopentyl(3-methoxyphenyl)methanol.

    Substitution: Cyclopentyl(3-halophenyl)methanamine or Cyclopentyl(3-aminophenyl)methanamine.

Scientific Research Applications

Cyclopentyl(3-methoxyphenyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclopentyl(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

  • Cyclopentyl(4-methoxyphenyl)methanamine
  • Cyclopentyl(3-hydroxyphenyl)methanamine
  • Cyclopentyl(3-chlorophenyl)methanamine

Comparison: Cyclopentyl(3-methoxyphenyl)methanamine is unique due to the presence of the methoxy group at the 3-position, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

cyclopentyl-(3-methoxyphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10,13H,2-3,5-6,14H2,1H3

InChI Key

HMOFEIPVDHYTBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2CCCC2)N

Origin of Product

United States

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